molecular formula C16H15BrN2O3 B4730829 N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2-bromophenyl)urea

N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2-bromophenyl)urea

Cat. No.: B4730829
M. Wt: 363.21 g/mol
InChI Key: LZRPFKVETNDUSF-UHFFFAOYSA-N
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Description

N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(2-bromophenyl)urea is a synthetic organic compound that features a benzodioxole moiety and a bromophenyl group linked through a urea bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(2-bromophenyl)urea typically involves the following steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Alkylation: The benzodioxole intermediate is then alkylated using an appropriate alkyl halide to introduce the ethyl group.

    Urea Formation: The alkylated benzodioxole is reacted with an isocyanate derivative of the bromophenyl group to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(2-bromophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the bromophenyl ring.

Scientific Research Applications

N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(2-bromophenyl)urea has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with cellular targets involved in cancer progression.

    Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential therapeutic benefits.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.

Mechanism of Action

The mechanism of action of N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(2-bromophenyl)urea involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or proteins that are crucial for cancer cell survival and proliferation. The exact pathways and targets are still under investigation, but preliminary studies suggest it may induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(2,3-dichlorophenyl)urea
  • N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(2,4-dimethoxyphenyl)urea

Uniqueness

N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(2-bromophenyl)urea is unique due to the presence of the bromophenyl group, which can undergo various chemical modifications, making it a versatile intermediate for further synthetic applications. Its specific structure also contributes to its potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-[1-(1,3-benzodioxol-5-yl)ethyl]-3-(2-bromophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3/c1-10(11-6-7-14-15(8-11)22-9-21-14)18-16(20)19-13-5-3-2-4-12(13)17/h2-8,10H,9H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRPFKVETNDUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCO2)NC(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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